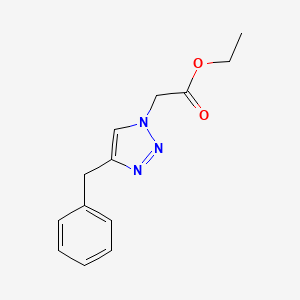

ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate

Vue d'ensemble

Description

Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The benzyl group attached to the triazole ring and the ethyl ester group contribute to its unique chemical structure and properties.

Méthodes De Préparation

The synthesis of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its efficiency and high yield. The general synthetic route includes the following steps:

Preparation of Azide: Benzyl azide is prepared by reacting benzyl bromide with sodium azide in an organic solvent such as dimethylformamide (DMF).

Preparation of Alkyne: Ethyl propiolate is used as the alkyne component.

Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a mixture of water and an organic solvent.

Analyse Des Réactions Chimiques

Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate has been studied for its potential as a pharmaceutical agent. The triazole ring is known for its bioactivity and has been incorporated into various drug designs.

Antifungal Activity

Research indicates that compounds containing triazole moieties exhibit antifungal properties. This compound has shown promise in inhibiting fungal growth in vitro. A study demonstrated that derivatives of this compound could effectively combat Candida species, which are significant pathogens in immunocompromised patients .

Anticancer Properties

Another area of interest is the anticancer potential of this compound. Triazole derivatives have been linked to apoptosis induction in cancer cells. A case study involving modified triazoles revealed that this compound could inhibit cell proliferation in certain cancer lines through mechanisms involving cell cycle arrest and apoptosis .

Agricultural Science

In agricultural applications, this compound has been explored as a potential fungicide. The triazole class of compounds is known for its ability to inhibit sterol biosynthesis in fungi.

Fungicidal Activity

Field trials have indicated that formulations containing this compound can reduce fungal diseases in crops such as wheat and barley. The efficacy was measured by comparing treated versus untreated plots over multiple growing seasons .

Materials Science

The unique properties of this compound also extend to materials science. Its ability to form stable complexes with metals makes it a candidate for use in coordination chemistry.

Coordination Compounds

Research has shown that this compound can form stable complexes with transition metals such as copper and nickel. These complexes have potential applications in catalysis and as precursors for advanced materials .

Mécanisme D'action

The mechanism of action of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization, which is essential for cell division . The triazole ring can also interact with various enzymes and receptors, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate can be compared with other 1,2,3-triazole derivatives:

1,2,3-Triazole Hybrids: These compounds, which include amine-ester functionalities, have shown significant antimicrobial activity.

1,2,4-Triazole Derivatives: These compounds are structurally similar but differ in the position of the nitrogen atoms in the triazole ring.

Benzyltriazolylmethylamines: These compounds are used as ligands in coordination chemistry and have applications in click chemistry.

This compound stands out due to its unique combination of a benzyl group and an ethyl ester group, which contribute to its distinct chemical and biological properties.

Activité Biologique

Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

- Chemical Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : 245.28 g/mol

- Melting Point : 97–99 °C

- CAS Number : 1271724-77-6

The compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Click Chemistry : Utilizing azides and alkynes to form the triazole ring efficiently.

- Cyclization Reactions : Involving hydrazones and primary amines under specific conditions to yield high purity and yield .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds containing the triazole moiety. This compound has demonstrated:

- Inhibition against Gram-positive and Gram-negative bacteria : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Bacillus subtilis | 15 |

Anticancer Activity

Research indicates that derivatives of triazoles can inhibit cancer cell proliferation. This compound was tested against various cancer cell lines:

- In vitro studies showed that it can induce apoptosis in cancer cells such as HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values indicating moderate potency .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 5.0 |

| MCF7 | 7.5 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in bacterial cell wall synthesis.

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

Study on Antibacterial Efficacy

A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative therapeutic agent .

Evaluation of Anticancer Properties

In another case study focusing on breast cancer cells (MCF7), this compound demonstrated notable cytotoxic effects. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death through intrinsic pathways .

Propriétés

IUPAC Name |

ethyl 2-(4-benzyltriazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-18-13(17)10-16-9-12(14-15-16)8-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRVHDNZPCHLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(N=N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.